5-Heptylresorcinol
Overview
Description
5-Heptylresorcinol, also known as 1,3-benzenediol, 5-heptyl-, is a chemical compound with the molecular formula C13H20O2. It consists of a benzene ring with one hydroxyl group and a heptyl group attached. This compound is known for its antioxidant and antibacterial properties .
Scientific Research Applications
5-Heptylresorcinol has several scientific research applications, including:
Mechanism of Action
Target of Action
5-Heptylresorcinol primarily targets melanin production in the skin . It interacts with tyrosinase , an enzyme that plays a crucial role in the production of melanin .
Mode of Action
This compound inhibits the activity of tyrosinase, thereby reducing the production of melanin . This interaction results in a decrease in melanin content within the cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanogenesis pathway . By inhibiting tyrosinase, this compound disrupts the conversion of tyrosine to melanin, leading to a reduction in melanin production .
Result of Action
The primary result of this compound’s action is a reduction in melanin production . This leads to a skin whitening effect , making this compound a potential ingredient in skin whitening products . Additionally, it has been found to have antioxidant, anti-microbial, anti-inflammatory, and anti-allergenic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dust-free environment to avoid formation of dust . Additionally, it should be kept away from sources of ignition . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of this compound.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptylresorcinol typically involves the reaction of 1-heptyl-3,5-dimethoxybenzene with boron tribromide in dry dichloromethane under an argon atmosphere. The reaction is carried out at -78°C and gradually warmed to 0°C over a period of 3 hours. The reaction mixture is then stirred at room temperature for 28 hours. Unreacted boron tribromide is destroyed by adding methanol at -78°C. The resulting mixture is warmed to room temperature, stirred for 40 minutes, and the volatiles are removed in vacuo. The residue is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. Purification by flash column chromatography yields this compound as a slightly brown viscous oil .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Heptylresorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine, chlorine, and nitric acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Comparison with Similar Compounds
4-Hexylresorcinol: Similar structure with a hexyl group instead of a heptyl group.
4-Butylresorcinol: Similar structure with a butyl group instead of a heptyl group.
4-Ethylresorcinol: Similar structure with an ethyl group instead of a heptyl group.
Uniqueness: 5-Heptylresorcinol is unique due to its longer heptyl chain, which enhances its lipophilicity and potentially its biological activity. This makes it more effective in certain applications, such as skin whitening and antioxidant protection .
Properties
IUPAC Name |
5-heptylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-6-7-11-8-12(14)10-13(15)9-11/h8-10,14-15H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENPJKGENOZEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198173 | |
Record name | 5-Heptylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500-67-4 | |
Record name | Spherophorol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spherophorol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Heptylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-heptylresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPHEROPHOROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4PET57Y6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that 5-heptylresorcinol was a prominent compound in the stem oil of Farfugium japonicum. What is the potential link between the presence of this compound and the observed antibacterial activity?
A1: The research paper by Wang et al. identified this compound as one of the major constituents in the stem oil of Farfugium japonicum. While the study doesn't directly investigate the mechanism of action of individual compounds, it suggests that the high concentration of this compound, along with other benzenes, terpenoids, and phenolics, could contribute to the strong antibacterial activity observed against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). Further research is needed to elucidate the specific mechanisms by which this compound might exert its antibacterial effects.
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